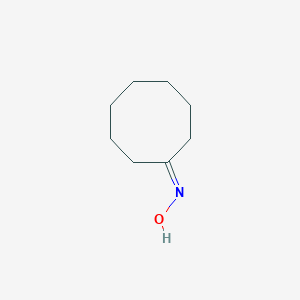

Cyclooctanone oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPUHSVFNHULJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NO)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148039 | |

| Record name | Cyclooctanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-51-7 | |

| Record name | Cyclooctanone, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Cyclooctanone Oxime from 1-Nitrocyclooctene

Introduction

The transformation of α,β-unsaturated nitroalkenes into oximes represents a synthetically valuable reaction in organic chemistry. Oximes are versatile intermediates, serving as precursors for the synthesis of amines, amides via the Beckmann rearrangement, and as protecting groups for carbonyl functionalities.[1] This guide provides a comprehensive technical overview for the synthesis of cyclooctanone oxime from 1-nitrocyclooctene, a process of significant interest to researchers and professionals in drug development and fine chemical synthesis. The focus will be on the mechanistic underpinnings, practical experimental protocols, and the critical parameters that govern the success of this transformation.

The conversion of a nitroalkene to an oxime is fundamentally a reduction process. Various methodologies have been developed to achieve this, often employing catalytic transfer hydrogenation or metal-based reducing agents.[1][2][3] These methods offer alternatives to the classical Nef reaction, which converts nitroalkanes to carbonyl compounds and can sometimes lead to oximes as side products under specific conditions.[4][5][6][7] This guide will primarily focus on a robust and high-yielding catalytic transfer hydrogenation approach.

Mechanistic Insights: The Conversion Pathway

The reduction of a conjugated nitroalkene, such as 1-nitrocyclooctene, to the corresponding oxime involves a multi-step process. The most accepted mechanism for catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or decaborane in the presence of a palladium catalyst is illustrated below.

Proposed Reaction Mechanism

The reaction proceeds through the following key steps:

-

Generation of the Active Hydrogen Species: The hydrogen donor (e.g., ammonium formate) decomposes on the surface of the palladium catalyst to generate active hydrogen species.

-

1,4-Conjugate Addition: The active hydrogen adds across the conjugated system of the nitroalkene. This is a crucial step that reduces the carbon-carbon double bond and begins the reduction of the nitro group.

-

Formation of the Nitroso Intermediate: The nitro group is progressively reduced to a nitroso group.

-

Tautomerization to the Oxime: The nitroso intermediate, which is in equilibrium with its tautomeric form, the oxime, is driven towards the more stable oxime product.

It is important to control the reaction conditions to prevent over-reduction to the corresponding amine or hydrolysis to the ketone.[2] The choice of catalyst, hydrogen donor, solvent, and temperature are all critical parameters.

Caption: Proposed reaction pathway for the conversion of 1-nitrocyclooctene to this compound.

Experimental Protocol: Catalytic Transfer Hydrogenation

This section details a reliable, field-proven protocol for the synthesis of this compound from 1-nitrocyclooctene using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. This method is favored for its mild reaction conditions and generally high yields.[2]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1-Nitrocyclooctene | C₈H₁₃NO₂ | 155.19 | ≥95% | Commercially Available |

| Palladium on Carbon (10%) | Pd/C | - | - | Commercially Available |

| Ammonium Formate | HCOONH₄ | 63.06 | ≥97% | Commercially Available |

| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercially Available |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | ACS Grade | Commercially Available |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Commercially Available |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-nitrocyclooctene (1.0 eq) in a solvent mixture of methanol and tetrahydrofuran (typically a 1:1 to 2:1 ratio).

-

Addition of Reagents: To this solution, add ammonium formate (3.0-5.0 eq) followed by 10% palladium on carbon (5-10 mol% Pd).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with dichloromethane or the reaction solvent to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is then purified by column chromatography on silica gel.[2]

-

A typical elution gradient starts with a non-polar solvent like hexane and gradually increases the polarity with ethyl acetate or dichloromethane.

-

The fractions containing the desired this compound are collected and the solvent is evaporated to yield the pure product.

-

-

Characterization: The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A streamlined workflow for the synthesis and purification of this compound.

Key Considerations and Troubleshooting

| Parameter | Importance | Potential Issues | Mitigation Strategies |

| Catalyst Activity | High | Incomplete reaction or slow reaction rates. | Use fresh, high-quality Pd/C. Ensure proper handling to avoid deactivation. |

| Hydrogen Donor | High | Inefficient reduction. | Use a sufficient excess of ammonium formate. Ensure it is dry and free-flowing. |

| Solvent System | Medium | Poor solubility of reagents, affecting reaction rate. | Use a co-solvent system like MeOH/THF to ensure all components are well-dissolved. |

| Reaction Temperature | High | Over-reduction to amine or formation of byproducts at elevated temperatures. | Maintain the reaction at room temperature. Use an ice bath if the reaction is exothermic. |

| Work-up Procedure | High | Loss of product during filtration or extraction. | Thoroughly wash the Celite pad. Use appropriate extraction solvents. |

| Purification | High | Co-elution of impurities. | Optimize the eluent system for column chromatography to achieve good separation. |

Conclusion

The synthesis of this compound from 1-nitrocyclooctene via catalytic transfer hydrogenation is a highly efficient and reliable method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently achieve high yields of the desired product. This in-depth guide provides the necessary technical information and practical insights to successfully implement this valuable transformation in a laboratory setting. The versatility of the oxime functional group ensures that this synthetic route will continue to be of great interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.

References

-

Rhodium Chemistry Archives. (n.d.). Oximes from Conjugated Nitroalkenes using Pd/C-Ammonium Formate CTH. Retrieved from

-

Rhodium Chemistry Archives. (n.d.). CTH of Nitroalkenes to Oximes using Decaborane. Retrieved from

- Lee, J. I., & Park, J. (2004). Catalytic transfer hydrogenation of conjugated nitroalkenes using decaborane: synthesis of oximes. Organic & Biomolecular Chemistry, 2(14), 2175-2177.

- Academic Research Publishing Group. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Journal of Life Sciences, 4(12), 118-123.

- Schäfer, H. J., & Holze, R. (1989). Cathodic Reduction of 1-Nitroalkenes to Oximes and Primary Amines. Angewandte Chemie International Edition in English, 28(7), 885-886.

-

Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

- Wang, L., et al. (2013). New Approach to Oximes Through Reduction of Nitro Compounds Enabled by Visible Light Photoredox Catalysis.

- Alabugin, I. V., & Bifulco, G. (2002). Classical Nef reaction and nitro-to-oxime conversion with concomitant carbon chain functionalization. Journal of the American Chemical Society, 124(17), 4810-4811.

- BenchChem. (2025). Application Notes and Protocols for Functional Group Transformations of the Nitro Group in 4-Nitrocyclohex-1-ene Adducts.

- Sera, A., Yamauchi, H., Yamada, H., & Itoh, K. (1990). Lead Reduction of Nitroalkenes to Oximes. Synlett, 1990(8), 477-478.

-

Ursinus College Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Nef Reaction Conditions for Nitrocyclopentane.

- Vibzz Lab. (2020, October 8). Cyclohexanone Oxime: Organic Synthesis [Video]. YouTube.

-

Studylib. (n.d.). Cyclohexanone Oxime Synthesis: Lab Procedure. Retrieved from [Link]

- Google Patents. (n.d.). EP1270548A1 - Purification method of cyclohexanone-oxime.

- European Patent Office. (2002). Purification method of cyclohexanone-oxime. EP 1270548 A1.

- Corma, A., Serna, P., & Concepción, P. (2013). One pot synthesis of cyclohexanone oxime from nitrobenzene with a bifunctional catalyst.

-

Organic Syntheses. (n.d.). Cyclohexanone oxime methanesulfonate. Retrieved from [Link]

- Wang, Y., et al. (2018). Direct cyclohexanone oxime synthesis via oxidation–oximization of cyclohexane with ammonium acetate.

- Hassner, A., & Nash, E. G. (1965). Reactions of this compound Tosylate with Organolithium Reagents. The Journal of Organic Chemistry, 30(5), 1735-1737.

- Google Patents. (n.d.). US7005547B2 - Process for the preparation of cyclohexanone oxime.

- Corma, A., & Serna, P. (2013). One pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional catalyst.

-

PubChem. (n.d.). Cyclooctanone, oxime. Retrieved from [Link]

- Google Patents. (n.d.). WO2002060860A1 - Process for producing cyclohexanone oxime.

Sources

- 1. CTH of Nitroalkenes to Oximes using Decaborane - [www.rhodium.ws] [designer-drug.com]

- 2. Oximes from Conjugated Nitroalkenes using Pd/C-Ammonium Formate CTH - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Lead Reduction of Nitroalkenes to Oximes - [www.rhodium.ws] [erowid.org]

- 4. Nef Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Nef reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Mechanism of Cyclooctanone Oximation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oximation of cyclooctanone is a cornerstone reaction in synthetic organic chemistry, notable for its role in producing ω-laurolactam, the monomer precursor to Nylon 8. This guide provides a detailed examination of the underlying mechanism of this transformation. We will dissect the reaction pathway, emphasizing the critical, pH-dependent interplay between nucleophilic attack and dehydration. The guide explores the roles of key intermediates, transition states, and catalytic influences that govern the reaction's efficiency and outcome. Furthermore, a validated, step-by-step experimental protocol is presented, designed to be a self-validating system for laboratory application. This document serves as a comprehensive resource, blending foundational theory with practical, field-proven insights for professionals engaged in chemical synthesis and process development.

Introduction: The Significance of Cyclooctanone Oximation

The conversion of a ketone to an oxime is a fundamental reaction in organic chemistry, characterized by the formation of a carbon-nitrogen double bond (C=N-OH) from a carbonyl group.[1] In the context of cyclic ketones, this transformation holds significant industrial value. The oximation of cyclooctanone is the requisite first step in the synthesis of ω-laurolactam, which is subsequently produced via the Beckmann rearrangement of the oxime.[2][3][4] This lactam is the monomer used in the production of Polyamide 8 (Nylon 8), a polymer valued for its specific mechanical properties. The analogous reaction with cyclohexanone to produce caprolactam, the precursor to Nylon 6, is performed on a scale of millions of tonnes annually, highlighting the commercial importance of this chemical pathway.[1][5]

Understanding the intricate mechanism of cyclooctanone oximation is therefore not merely an academic exercise; it is crucial for process optimization, yield maximization, and the development of more efficient and sustainable catalytic systems.

The Core Reaction Mechanism: A pH-Dependent Pathway

The oximation of a ketone with hydroxylamine (NH₂OH) is a reversible nucleophilic addition-elimination reaction.[6][7] The reaction's velocity and equilibrium are exquisitely sensitive to the pH of the medium, as the two principal stages of the mechanism have opposing pH requirements.[8]

The Critical Role of pH

The overall reaction rate is maximized in a narrow, mildly acidic window, typically between pH 4 and 5.[9] This optimum represents a delicate balance between two competing factors:

-

Activation of the Carbonyl Group: Under acidic conditions, the carbonyl oxygen of cyclooctanone is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, hydroxylamine.[8]

-

Availability of the Nucleophile: Hydroxylamine is a nitrogenous base. In highly acidic solutions (pH < 3), it becomes extensively protonated to form the hydroxylammonium ion (H₃N⁺OH). This cation lacks the lone pair of electrons on the nitrogen necessary for nucleophilic attack, effectively removing the active nucleophile from the reaction and slowing the rate.[8][9]

Therefore, the ideal pH is a compromise: acidic enough to catalyze the reaction by activating the ketone, but not so acidic as to sequester the hydroxylamine nucleophile in its unreactive, protonated form.

Mechanistic Steps

The reaction proceeds through two major stages: the formation of a tetrahedral intermediate, followed by its dehydration to the final oxime product.[9]

Stage 1: Nucleophilic Addition to Form a Carbinolamine Intermediate The reaction initiates with the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon of cyclooctanone. Concurrently, a proton is transferred from a general acid catalyst (HA) to the carbonyl oxygen.[9] This leads to the formation of a neutral, tetrahedral carbinolamine (also known as a hemiaminal) intermediate.

Stage 2: Acid-Catalyzed Dehydration In the optimal pH range of 3 to 7, the dehydration of this carbinolamine intermediate is typically the rate-determining step.[9] The hydroxyl group of the intermediate is protonated by an acid catalyst, converting it into a good leaving group (–OH₂⁺). Subsequently, the lone pair on the adjacent nitrogen helps to expel the water molecule, forming a C=N double bond. A final deprotonation step yields the stable cyclooctanone oxime and regenerates the acid catalyst.

The complete, acid-catalyzed mechanism is visualized below.

Conformational Isomerism

Unlike smaller, more rigid cyclic ketones, the eight-membered ring of cyclooctanone possesses significant conformational flexibility. Research has shown that the oximation of cyclooctanone can yield a mixture of two conformational isomers, with a reported ratio of 81% for the major isomer and 19% for the minor one.[10] This is a key consideration for subsequent reactions like the Beckmann rearrangement, where stereochemistry dictates the product outcome.

Catalysis of the Oximation Reaction

While the reaction can proceed without a catalyst, its rate is impractically slow. As established, the reaction is most commonly accelerated by general acid catalysis.[9]

Brønsted Acids : Strong acids like sulfuric acid or hydrochloric acid are often used to catalyze the Beckmann rearrangement step that follows oximation.[4][11] For the oximation itself, milder acidic conditions are preferred to avoid extensive protonation of the hydroxylamine.[8]

Modern Catalytic Approaches : In industrial settings, efficiency and sustainability are paramount.

-

Phase Transfer Catalysts : Weak organic carboxylic acids, such as 2-ethylhexanoic acid, have been shown to act as phase transfer catalysts, accelerating the reaction between the organic ketone phase and the aqueous hydroxylamine salt phase.[12]

-

Transoximation : Inspired by biological pathways, Brønsted acids can catalyze a "transoximation" reaction, where an existing oxime transfers its =NOH group to a ketone. This method avoids the direct use of potentially unstable hydroxylamine salts.[13]

-

Ammoximation : A greener industrial process known as ammoximation involves the reaction of the ketone with ammonia and hydrogen peroxide in the presence of a catalyst like titanium silicalite (TS-1).[14][15]

A Validated Experimental Protocol for Synthesis

This protocol describes a reliable, laboratory-scale synthesis of this compound from cyclooctanone and hydroxylamine hydrochloride. The use of hydroxylamine in its hydrochloride salt form is standard practice for stability and safety.[16] A base is added in situ to generate the free hydroxylamine needed for the reaction.[10][16]

Principle and Critical Parameters

The core of this procedure is the reaction of cyclooctanone with hydroxylamine, generated in situ by neutralizing hydroxylamine hydrochloride with potassium hydroxide. Ethanol is used as a co-solvent to ensure the miscibility of the organic ketone in the aqueous medium.[10][17] The reaction is driven to completion by refluxing, and the product is isolated by precipitation in cold water.

Reagents and Equipment

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| Cyclooctanone | 8.40 g (9.0 mL) | 126.20 | 0.0666 |

| Hydroxylamine Hydrochloride | 5.00 g | 69.49 | 0.0720 |

| Potassium Hydroxide | 3.00 g | 56.11 | 0.0535 |

| Distilled Water | 15 mL | - | - |

| Ethanol (95%) | As needed | - | - |

| Equipment | |||

| 100 mL Round-bottom flask | |||

| Reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle | |||

| Beakers, Graduated cylinders | |||

| Buchner funnel and filter flask |

Step-by-Step Procedure

-

Prepare Hydroxylamine Solution : In a 100 mL round-bottom flask, dissolve 5.00 g of hydroxylamine hydrochloride in 10 mL of distilled water.

-

Prepare Base Solution : In a separate small beaker, dissolve 3.00 g of potassium hydroxide in 5 mL of distilled water. Caution: This process is exothermic.

-

Generate Free Hydroxylamine : Cool the potassium hydroxide solution to room temperature, then add it slowly to the stirring hydroxylamine hydrochloride solution in the flask.

-

Add Ketone : To this mixture, add 8.40 g (9.0 mL) of cyclooctanone while maintaining stirring.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. At the onset of boiling, add small portions of ethanol through the condenser until the solution becomes clear and homogeneous.[17]

-

Continue Reaction : Maintain the reflux for an additional 60 minutes to ensure the reaction goes to completion.

-

Cool and Neutralize : Allow the reaction mixture to cool to room temperature. Check the pH and, if necessary, neutralize with a dilute KOH or HCl solution.

-

Precipitate Product : Pour the final reaction mixture into a beaker containing 150 mL of an ice-water slurry while stirring. The this compound will precipitate as a white solid.

-

Isolate Product : Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash and Dry : Wash the collected crystals with three portions of cold distilled water (3 x 15 mL). Allow the product to air dry or dry under a high vacuum.

-

Purification (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent like diethyl ether or an ethanol/water mixture.[17]

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized product.

| Property | Cyclooctanone (Reactant) | This compound (Product) |

| Formula | C₈H₁₄O | C₈H₁₅NO |

| Molar Mass | 126.20 g/mol | 141.21 g/mol |

| Appearance | Colorless oil | White crystalline solid |

| Melting Point | 42 °C | ~78-80 °C[10] |

| Boiling Point | 195 °C | ~220 °C |

| Key ¹³C NMR Signal | δ ~218 ppm (C=O) | δ ~161 ppm (C=N)[10] |

Conclusion

The oximation of cyclooctanone is a mechanistically rich and industrially relevant reaction. Its successful execution hinges on a nuanced understanding of the pH-dependent reaction pathway, which must balance the activation of the carbonyl electrophile with the preservation of the hydroxylamine's nucleophilicity. The formation of the carbinolamine intermediate and its subsequent acid-catalyzed dehydration are the central events governing this transformation. For the practicing scientist, this knowledge provides the causal framework necessary to troubleshoot syntheses, optimize reaction conditions, and develop novel catalytic approaches for this vital chemical process.

References

-

ResearchGate. Beckmann rearrangement of this compound (6) by combined use of cobalt salts and Lewis acids a. Available at: [Link].

-

Dirk, S., et al. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link].

-

Al-Rawashdeh, N. A.-F., et al. (2020). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Available at: [Link].

-

ResearchGate. Beckmann rearrangement of this compound (3) using cobalt salts.... Available at: [Link].

-

Wikipedia. Beckmann rearrangement. Available at: [Link].

-

Filo. Why formation of oximes and hydrazones from aldehydes and ketones require.... Available at: [Link].

- Google Patents. US5300689A - Oximation process.

-

Filo. Predict the products of the following reactions: (i) Cyclopentanone + hy... Available at: [Link].

-

Wikipedia. Oxime. Available at: [Link].

-

Organic Syntheses. ε-BENZOYLAMINOCAPROIC ACID. Available at: [Link].

-

Filo. Cyclohexanone reacts with hydroxylamine NH_2OH to form cyclohexanone-oxim... Available at: [Link].

-

Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link].

-

Quora. Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Available at: [Link].

-

YouTube. Cyclohexanone Oxime: Organic Synthesis. Available at: [Link].

-

European Patent Office. Process for production of cyclohexanone oxime - EP 1942099 A1. Available at: [Link].

-

ResearchGate. pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Available at: [Link].

-

ACS Publications. pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Available at: [Link].

-

Wikipedia. Cyclohexanone oxime. Available at: [Link].

- Google Patents. CN116924935A - Preparation method of cyclopentanone oxime.

-

European Patent Office. Integrated process for cyclohexanone oxime production - EP 0690045 A1. Available at: [Link].

- Google Patents. US3303216A - Method of producing cycloalkanone oximes.

-

Chegg.com. Solved 31. Hydroxylamine react with cyclopentanone to afford. Available at: [Link].

-

YouTube. 8.3 Acid Catalyzed Hydration, Oxymercuration Demercuration, and Hydroboration Oxidation. Available at: [Link].

-

PubMed Central. Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. Available at: [Link].

-

Green Chemistry (RSC Publishing). Brønsted acid catalyzed transoximation reaction: synthesis of aldoximes and ketoximes without use of hydroxylamine salts. Available at: [Link].

-

Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Available at: [Link].

-

Studylib. Cyclohexanone Oxime Synthesis: Reaction & Mechanism Notes. Available at: [Link].

-

Taylor & Francis. Cyclohexanone oxime – Knowledge and References. Available at: [Link].

Sources

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 6. Predict the products of the following reactions: (i) Cyclopentanone + hy.. [askfilo.com]

- 7. Cyclohexanone reacts with hydroxylamine NH_2OH to form cyclohexanone-oxim.. [askfilo.com]

- 8. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arpgweb.com [arpgweb.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US5300689A - Oximation process - Google Patents [patents.google.com]

- 13. Brønsted acid catalyzed transoximation reaction: synthesis of aldoximes and ketoximes without use of hydroxylamine salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclooctanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanone oxime, a derivative of the eight-membered cyclic ketone, cyclooctanone, is a molecule of significant interest in synthetic and medicinal chemistry. Its structural complexity, arising from the conformational flexibility of the cyclooctane ring and the stereochemistry of the oxime functional group, necessitates advanced analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of molecular structure elucidation, provides profound insights into the nuanced stereochemical and conformational landscape of this compound. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, grounded in experimental evidence and theoretical principles, to serve as a definitive resource for researchers in the field.

The flexible nature of the eight-membered ring in this compound allows it to exist as a mixture of conformational isomers.[1] Experimental studies have demonstrated that under typical conditions, this compound exists as a mixture of two primary conformers: a major isomer constituting approximately 81% of the mixture and a minor isomer at 19%.[1] This isomerism is attributed to different arrangements within the boat-chair conformation of the cyclooctane ring system.[1] Understanding the distinct NMR signatures of these isomers is critical for reaction monitoring, purity assessment, and stereochemical assignment in synthetic pathways involving this versatile molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by the presence of two distinct sets of signals, corresponding to the major and minor conformational isomers. The chemical shifts and multiplicities of these signals are dictated by the spatial orientation of the protons within the puckered eight-membered ring and their proximity to the anisotropic effects of the C=N-OH group. The analysis presented here is based on data acquired in DMSO-d₆ at 500 MHz.[1]

Major Isomer (81%)

The major conformer displays a set of resonances that are generally broader and more complex, indicative of a dynamic equilibrium or a more rigid, less symmetrical structure.

-

N-OH Proton: A characteristic singlet for the hydroxyl proton of the oxime group is observed at approximately 10.11 ppm .[1] Its downfield chemical shift is a result of deshielding due to the electronegative oxygen and nitrogen atoms, as well as potential hydrogen bonding.

-

Methylene Protons (C₂-H₂ and C₈-H₂): The protons on the carbons alpha to the oxime group (C₂ and C₈) appear as a multiplet in the range of 2.35 – 2.18 ppm .[1] The complexity of this signal arises from the diastereotopic nature of these protons in the chiral, non-planar ring, leading to complex spin-spin coupling with each other and with the protons on the adjacent methylene groups.

-

Ring Methylene Protons (C₃-H₂ to C₇-H₂): The remaining ten protons of the cyclooctane ring resonate as a broad, overlapping multiplet between 1.70 – 1.41 ppm .[1] The significant overlap of these signals makes individual assignment challenging without advanced 2D NMR techniques. This broadness is characteristic of the conformational flexibility and multiple coupling interactions within the aliphatic chain.

Minor Isomer (19%)

The signals corresponding to the minor isomer are less intense, consistent with its lower abundance. Notably, some of the signals for the minor isomer are sharper and show distinct chemical shifts compared to the major isomer, suggesting a different average conformation.

-

N-OH Proton: The hydroxyl proton of the minor isomer appears as a singlet at a significantly upfield-shifted position of 8.30 ppm .[1] This substantial difference in chemical shift compared to the major isomer (Δδ = 1.81 ppm) points to a distinctly different electronic environment and hydrogen-bonding arrangement for the N-OH group in this conformation.

-

Alpha-Methylene Protons (C₂-H₂ and C₈-H₂): In contrast to the major isomer, the alpha-protons of the minor isomer appear as two distinct, sharper signals. One set of two protons is observed as a singlet at 3.18 ppm , and the other set of two protons as a singlet at 2.55 ppm .[1] The appearance as singlets is unexpected for a flexible ring system and may suggest a time-averaged magnetic equivalence of these protons on the NMR timescale, or a conformation that coincidentally minimizes vicinal coupling. The significant downfield shift of the 3.18 ppm signal is particularly noteworthy.

-

Ring Methylene Protons (C₃-H₂ to C₇-H₂): The other methylene protons of the minor isomer appear as multiplets in the regions of 1.80 – 1.76 ppm (6H) and 1.31 – 1.25 ppm (4H).[1] The better resolution of these signals compared to the major isomer suggests a more defined or symmetrical conformation for the minor component. The upfield chemical shifts observed for some protons in the minor isomer can be rationalized by the boat-chair conformation, where protons in an axial position relative to the π-system of the oxime group experience significant shielding.[1]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound also reveals two sets of signals corresponding to the major and minor isomers. The chemical shifts of the carbon atoms provide complementary information about the electronic environment and conformation of the two species. The data presented was acquired in DMSO-d₆ at 500 MHz.[1]

Major Isomer (81%)

-

C=N Carbon (C₁): The carbon of the oxime functional group resonates at approximately 160.88 ppm .[1] This downfield chemical shift is characteristic of sp²-hybridized carbons double-bonded to an electronegative nitrogen atom.

-

Ring Methylene Carbons (C₂-C₈): The seven methylene carbons of the cyclooctane ring appear in the aliphatic region of the spectrum, with chemical shifts at 33.23, 27.32, 26.69, 26.54, 25.57, 24.79, and 24.43 ppm .[1] The presence of seven distinct signals indicates that all the methylene carbons are in unique chemical environments in this conformation.

Minor Isomer (19%)

-

C=N Carbon (C₁): The iminyl carbon of the minor isomer is observed at a slightly upfield position of 160.24 ppm compared to the major isomer.[1]

-

Ring Methylene Carbons (C₂-C₈): The methylene carbons of the minor isomer resonate at 33.60, 30.45, 30.31, 28.47, 27.88, and 24.59 ppm .[1] Notably, only six distinct signals are reported for the seven methylene carbons, suggesting a higher degree of symmetry in the minor conformer where two carbons are magnetically equivalent.[1]

Data Summary

Table 1: ¹H NMR Spectral Data of this compound Isomers (500 MHz, DMSO-d₆)[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Isomer | Assignment |

| 10.11 | s | 1H | Major (81%) | N-OH |

| 2.35 – 2.18 | m | 4H | Major (81%) | α-CH₂ (C₂-H₂, C₈-H₂) |

| 1.70 – 1.41 | m | 10H | Major (81%) | Ring CH₂ |

| 8.30 | s | 1H | Minor (19%) | N-OH |

| 3.18 | s | 2H | Minor (19%) | α-CH₂ |

| 2.55 | s | 2H | Minor (19%) | α-CH₂ |

| 1.80 – 1.76 | m | 6H | Minor (19%) | Ring CH₂ |

| 1.31 – 1.25 | m | 4H | Minor (19%) | Ring CH₂ |

Table 2: ¹³C NMR Spectral Data of this compound Isomers (500 MHz, DMSO-d₆)[1]

| Chemical Shift (δ ppm) | Isomer | Assignment |

| 160.88 | Major (81%) | C=N |

| 33.23 | Major (81%) | CH₂ |

| 27.32 | Major (81%) | CH₂ |

| 26.69 | Major (81%) | CH₂ |

| 26.54 | Major (81%) | CH₂ |

| 25.57 | Major (81%) | CH₂ |

| 24.79 | Major (81%) | CH₂ |

| 24.43 | Major (81%) | CH₂ |

| 160.24 | Minor (19%) | C=N |

| 33.60 | Minor (19%) | CH₂ |

| 30.45 | Minor (19%) | CH₂ |

| 30.31 | Minor (19%) | CH₂ |

| 28.47 | Minor (19%) | CH₂ |

| 27.88 | Minor (19%) | CH₂ |

| 24.59 | Minor (19%) | CH₂ |

Experimental Protocols

Synthesis of this compound

A standard and reliable method for the synthesis of this compound is the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base.[1]

Materials:

-

Cyclooctanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

-

Add a solution of potassium hydroxide or sodium hydroxide to the hydroxylamine hydrochloride solution.

-

To this basic solution of hydroxylamine, add cyclooctanone.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent such as diethyl ether or ethyl acetate.

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving the complex multiplets in the ¹H NMR spectrum.

-

For ¹H NMR: Acquire the spectrum using standard proton acquisition parameters. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualizations

Caption: Experimental workflow from synthesis to NMR analysis.

Caption: Correlation of isomers with their distinct NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed portrait of its conformational isomerism in solution. The presence of a major (81%) and a minor (19%) isomer is clearly evidenced by two distinct sets of signals, with notable differences in the chemical shifts of the N-OH proton and the α-methylene groups. This comprehensive spectral data, coupled with robust experimental protocols, serves as an essential tool for chemists working with this compound. Accurate interpretation of these spectra is fundamental for ensuring the stereochemical integrity of synthetic intermediates and for advancing the development of new chemical entities in the pharmaceutical and materials science industries.

References

-

Al-Majidi, S. M. R., & Al-Amili, M. Q. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Journal of Life Sciences, 4(9), 58-62. [Link]

Sources

FT-IR spectroscopy of cyclooctanone oxime for functional group analysis

An In-Depth Technical Guide to the FT-IR Spectroscopy of Cyclooctanone Oxime for Functional Group Analysis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the functional group analysis of this compound (C₈H₁₅NO). This compound is a significant intermediate in various chemical syntheses, including the production of caprolactam-type monomers for polymers.[1] Accurate and unambiguous characterization is therefore critical for process monitoring, quality control, and research and development. This document details the fundamental principles of FT-IR analysis, presents a robust experimental protocol, interprets the characteristic vibrational spectrum of this compound, and establishes a framework for data validation. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require a deep, practical understanding of this analytical technique.

Introduction: The Vibrational Fingerprint of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[2] When a molecule is exposed to infrared radiation, its constituent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. These absorption frequencies are unique to the types of bonds and functional groups present, creating a distinct spectral "fingerprint."[2]

This compound, a derivative of cyclooctanone and hydroxylamine, possesses several key functional groups—an oxime hydroxyl (-OH), a carbon-nitrogen double bond (C=N), a nitrogen-oxygen single bond (N-O), and multiple aliphatic C-H bonds within its eight-membered ring.[3] FT-IR spectroscopy allows for the precise identification and confirmation of each of these groups, providing a rapid and reliable method for structural verification.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of this compound dictates its infrared spectrum. The primary functional groups and their expected vibrational modes are:

-

Hydroxyl Group (O-H): The O-H bond in the oxime is expected to exhibit a strong stretching vibration. Due to intermolecular hydrogen bonding, this peak is typically broad.

-

Aliphatic C-H Groups (C-H): The cyclooctane ring contains numerous methylene (CH₂) groups, which will produce characteristic symmetric and asymmetric stretching vibrations.

-

Imine Group (C=N): The carbon-nitrogen double bond has a characteristic stretching frequency, though its intensity can be variable.[4]

-

N-O Group: The stretching vibration of the nitrogen-oxygen single bond is a key diagnostic peak for the oxime functionality.[5]

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. Attenuated Total Reflectance (ATR) is often the preferred method for solid samples due to its simplicity and reproducibility, requiring minimal sample preparation.[6][7]

Instrumentation and Materials

-

Fourier-Transform Infrared Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).[8]

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Step-by-Step ATR-FTIR Workflow

-

System Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal stability as per the manufacturer's guidelines.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference from water vapor and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Causality: Any residue on the ATR crystal will contribute to the spectrum, leading to inaccurate results.

-

Clean the crystal surface meticulously with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

Causality: The background scan measures the spectrum of the ambient environment (atmosphere) and the ATR crystal itself. This spectrum is subtracted from the sample spectrum to isolate the sample's absorbance.

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This should show peaks corresponding to atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad regions around 3400 cm⁻¹ and 1600 cm⁻¹).

-

-

Sample Application:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Lower the pressure clamp to ensure firm, uniform contact between the sample and the crystal.

-

Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality signal.[6]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis and Cleaning:

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in Step 2.

-

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Spectral Interpretation: Decoding the this compound Fingerprint

The FT-IR spectrum of this compound provides clear, assignable peaks that confirm its molecular structure. The characteristic absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3250 - 3100 | Strong, Broad | O-H stretching (intermolecularly hydrogen-bonded) |

| ~2925 & ~2850 | Strong | Asymmetric & Symmetric C-H stretching (aliphatic CH₂) |

| ~1665 - 1640 | Medium - Weak | C=N stretching (oxime) |

| ~950 - 920 | Medium - Strong | N-O stretching |

Detailed Analysis of Key Spectral Regions

-

O-H Stretching Region (3250 - 3100 cm⁻¹): A prominent, broad absorption band in this region is the hallmark of a hydrogen-bonded hydroxyl group.[9][10] Its broadness is a direct consequence of the various hydrogen-bonding environments present in the solid-state sample, which creates a continuum of vibrational energies. The presence of this band is strong evidence for the oxime's -N-OH moiety.

-

C-H Stretching Region (2925 & 2850 cm⁻¹): Two strong, sharp peaks are observed in this region, which are characteristic of the asymmetric (~2925 cm⁻¹) and symmetric (~2850 cm⁻¹) stretching vibrations of the methylene (CH₂) groups in the cyclooctane ring.[9] The intensity of these peaks is proportional to the number of C-H bonds, making them dominant features in the spectrum.

-

C=N Stretching Region (1665 - 1640 cm⁻¹): A peak of medium to weak intensity in this range is assigned to the C=N stretching vibration.[4][11] While crucial for identification, this peak can sometimes be less intense than expected due to the low dipole moment change associated with this vibration in certain molecular environments.

-

Fingerprint Region (< 1500 cm⁻¹):

-

N-O Stretch (~950 - 920 cm⁻¹): This is arguably one of the most diagnostic peaks for confirming the oxime functional group.[5][9] A medium to strong absorption in this region is characteristic of the N-O single bond stretch. Its presence, in conjunction with the O-H and C=N stretches, provides a self-validating system for identifying the oxime.

-

Other complex bending and rocking vibrations of the CH₂ groups also appear in the fingerprint region, contributing to the unique overall pattern of the spectrum.

-

Conclusion: A Self-Validating Analytical System

The FT-IR analysis of this compound is a robust and definitive method for structural confirmation. The simultaneous observation of the broad O-H stretch, the aliphatic C-H stretches, the C=N stretch, and the diagnostically critical N-O stretch creates a unique spectral signature. Each peak serves to validate the others, providing a high degree of confidence in the compound's identity. When executed with a carefully controlled experimental protocol, FT-IR spectroscopy stands as an indispensable tool for researchers, scientists, and drug development professionals working with oxime-containing compounds.

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 3. CAS 1074-51-7: this compound | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 9. researchgate.net [researchgate.net]

- 10. elixirpublishers.com [elixirpublishers.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Cyclooctanone Oxime

Abstract

Cyclooctanone oxime, a key intermediate in various chemical syntheses, presents a compelling case for the study of solid-state chemistry. While its synthesis and solution-state behavior are documented, a comprehensive understanding of its crystal structure and polymorphic landscape remains largely unexplored in publicly available literature. This technical guide provides researchers, scientists, and drug development professionals with a foundational framework to investigate the solid-state properties of this molecule. We will delve into the known conformational isomerism of this compound and extrapolate these findings to hypothesize potential polymorphic forms. Furthermore, this guide offers detailed, field-proven experimental protocols for a systematic investigation of its crystallography and polymorphism, empowering researchers to pioneer the characterization of this compound's solid forms.

Introduction: The Significance of Solid-State Properties

In the realm of pharmaceuticals and materials science, the solid-state form of a molecule is of paramount importance. Different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For a molecule like this compound, which serves as a building block in organic synthesis, a thorough understanding of its solid-state behavior is crucial for process control, formulation development, and ensuring consistent product performance. This guide will navigate the known aspects of this compound and provide a strategic approach to unraveling its crystallographic and polymorphic characteristics.

Synthesis and Conformational Landscape in Solution

The journey into the solid-state chemistry of this compound begins with its synthesis and an appreciation of its conformational flexibility in solution.

Synthesis of this compound

This compound is typically synthesized via the condensation reaction of cyclooctanone with hydroxylamine.[1] A common laboratory-scale procedure involves the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclooctanone in ethanol.

-

Addition of Reagents: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide.

-

Reaction Execution: Slowly add the hydroxylamine solution to the cyclooctanone solution with vigorous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically 1-2 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is typically subjected to extraction with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield this compound as a white to off-white crystalline solid.[2]

Conformational Isomerism: A Precursor to Solid-State Complexity

A pivotal study has revealed that this compound exists as a mixture of two conformational isomers in solution.[1] Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), has shown the presence of a major isomer (81%) and a minor isomer (19%).[1] This phenomenon is attributed to the flexibility of the eight-membered ring.[1]

Computational studies using the MM2 method suggest that both conformers likely adopt a boat-chair conformation.[1] The major isomer is predicted to be the more stable of the two, with a lower total energy.[1] This inherent conformational flexibility is a critical factor to consider when investigating the solid-state properties of this compound, as it can give rise to conformational polymorphism, where different polymorphs contain different molecular conformers.

The Uncharted Territory: Crystal Structure and Polymorphism

As of the writing of this guide, a definitive experimental crystal structure of this compound has not been reported in the mainstream scientific literature. This presents both a challenge and an opportunity for researchers. The following sections provide a theoretical framework and a practical guide to exploring this uncharted territory.

Theoretical Considerations for Polymorphism in this compound

The existence of two stable conformers in solution strongly suggests the possibility of conformational polymorphism in the solid state. The two conformers may crystallize independently to form two distinct polymorphs, or they may co-crystallize in a specific ratio within the same crystal lattice.

Furthermore, the presence of the oxime functional group (-C=N-OH) introduces the potential for strong intermolecular interactions, particularly hydrogen bonding. Different hydrogen bonding motifs (e.g., chains, dimers) can lead to different packing arrangements, giving rise to packing polymorphism .

Therefore, the polymorphic landscape of this compound could be complex, with the potential for multiple crystalline forms arising from both conformational and packing differences.

A Roadmap for Discovery: Experimental Characterization of the Solid State

To systematically investigate the crystal structure and polymorphism of this compound, a multi-pronged analytical approach is essential. The following experimental workflows provide a comprehensive strategy for this endeavor.

Crystallization and Polymorph Screening

The first step in solid-state characterization is to obtain high-quality single crystals and to screen for the existence of different polymorphic forms.

Experimental Protocol: Crystallization and Polymorph Screening

-

Solvent Selection: Dissolve purified this compound in a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) to achieve saturation at an elevated temperature.

-

Crystallization Techniques:

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.

-

Slow Cooling: Gradually cool the saturated solutions from an elevated temperature to room temperature, and then to sub-ambient temperatures (e.g., 4 °C).

-

Vapor Diffusion: Place a solution of this compound in a vial inside a larger chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.

-

Slurry Experiments: Stir a suspension of this compound in different solvents at various temperatures for an extended period to encourage the conversion to the most stable polymorphic form.

-

-

Isolation and Initial Characterization: Isolate the resulting crystals by filtration and examine them under a microscope for any differences in morphology (e.g., needles, plates, prisms), which can be an initial indication of polymorphism.

Caption: Workflow for polymorph screening of this compound.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of X-rays.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

-

Data Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonds.

Fingerprinting Crystalline Forms: Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze polycrystalline samples and is invaluable for identifying and distinguishing between different polymorphs.

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

-

Data Acquisition: Place the powdered sample in a sample holder and analyze it using a powder diffractometer. The instrument will scan a range of 2θ angles, and the detector will measure the intensity of the diffracted X-rays.

-

Data Analysis: The resulting PXRD pattern is a fingerprint of the crystalline form. Compare the patterns of samples obtained from different crystallization experiments to identify unique polymorphs.

Probing Thermal Behavior: Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying the thermal properties of the different solid forms.

Experimental Protocol: Thermal Analysis

-

DSC Analysis:

-

Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The DSC thermogram will show endothermic events (e.g., melting, solid-solid phase transitions) and exothermic events (e.g., crystallization, decomposition).

-

-

TGA Analysis:

-

Place a slightly larger amount of the sample (5-10 mg) in a TGA pan.

-

Heat the sample at a constant rate under a nitrogen atmosphere.

-

The TGA curve will show the mass of the sample as a function of temperature, indicating any mass loss due to desolvation or decomposition.

-

Sources

Unlocking Molecular Flexibility: A Guide to the Conformational Isomers of Cyclooctanone Oxime in Solution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic World of Medium-Sized Rings

In the realm of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount. It dictates biological activity, physical properties, and chemical reactivity. While much attention is given to rigid aromatic systems and well-defined five- and six-membered rings, medium-sized rings (8-11 atoms) represent a unique and challenging frontier. Their inherent flexibility gives rise to a complex landscape of rapidly interconverting conformational isomers. Cyclooctanone, and its derivatives like cyclooctanone oxime, serve as archetypal examples of this complexity. Understanding the conformational preferences of such molecules in solution is critical for designing novel therapeutics and advanced materials.

Oximes (C=N-OH) themselves add another layer of intricacy, with the potential for geometric (E/Z) isomerism around the carbon-nitrogen double bond, which can profoundly influence a molecule's interaction with biological targets.[1][2][3] This guide provides a comprehensive framework for investigating the conformational behavior of this compound in solution. We will move beyond simple data reporting to explain the causality behind experimental choices, integrating high-resolution spectroscopic techniques with powerful computational modeling to build a self-validating, authoritative understanding of this dynamic system.

Part 1: The Cyclooctanone Framework: A Foundation of Flexibility

To understand the oxime, we must first appreciate its parent ketone. The cyclooctanone ring is not a single, static shape. It exists as an equilibrium of several conformations, primarily driven by the need to minimize two major sources of strain: torsional strain (from eclipsing C-H bonds) and transannular strain (repulsive interactions between non-bonded atoms across the ring).[4][5] High-level spectroscopic and computational studies have identified three primary conformers in the gas phase: two distinct boat-chair (BC) forms and one twisted boat-chair (TBC).[4][6] Of these, a specific boat-chair conformation is the global minimum, being overwhelmingly predominant.[4][5][6] This boat-chair framework serves as the fundamental scaffold upon which the conformational preferences of this compound are built.

Part 2: Unveiling the Isomers of this compound in Solution

The introduction of the oxime functional group modifies the conformational landscape of the cyclooctanone ring. Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, confirms that this compound exists in solution as a mixture of at least two distinct conformational isomers.[7] One study reported a reproducible mixture of a major isomer (81%) and a minor isomer (19%).[7] This observation is a direct consequence of the ring's flexibility, a characteristic that becomes more pronounced as ring size increases from six to eight carbons.[7]

The leading hypothesis for the structures of these two isomers involves boat-chair conformations of the cyclooctane ring. The specific geometry of the oxime group (the C=N-OH unit) relative to the ring protons can lead to distinct chemical shifts in the ¹H NMR spectrum. For instance, an axial proton situated directly above the plane of the oxime's π-bond will experience a strong shielding effect, causing its signal to appear at a higher field (further upfield).[7] The observed 81:19 ratio reflects the relative thermodynamic stabilities of the two most favorable conformers in a given solvent at a specific temperature.

Part 3: A Multi-faceted Approach: Experimental & Computational Workflows

Characterizing a dynamic conformational equilibrium requires a synergistic approach, combining experimental spectroscopy to observe the real-world system with computational modeling to rationalize those observations and provide deeper energetic insights.

Experimental Protocol 1: High-Resolution NMR for Conformer Identification & Quantification

This protocol establishes the foundational evidence for the existence of multiple conformers and their relative populations.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the conformational equilibrium.[8]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for accurate integration of minor isomer signals.

-

Key parameters: pulse angle (30-45°), relaxation delay (2-5 s), spectral width covering 0-12 ppm.

-

-

Data Analysis:

-

Identify distinct sets of signals corresponding to the major and minor conformers. Pay close attention to the protons alpha to the oxime carbon, which often show the largest chemical shift differences.

-

Carefully integrate the area under well-resolved, non-overlapping peaks for both the major and minor isomers.

-

Calculate the population ratio by dividing the integral of a peak from one isomer by the sum of integrals for the corresponding peak in both isomers (e.g., Major % = [Integral_Major / (Integral_Major + Integral_Minor)] * 100). This should yield the ~81:19 ratio.[7]

-

-

¹³C and 2D NMR (Optional but Recommended):

-

Acquire a ¹³C NMR spectrum to confirm the presence of two distinct sets of carbon signals, further validating the existence of two conformers.

-

Run 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign proton and carbon signals definitively for each isomer.

-

Experimental Protocol 2: Dynamic NMR (DNMR) for Probing Interconversion Kinetics

If the conformers are interconverting on the NMR timescale, their signals will change with temperature. DNMR allows us to quantify the energy barrier for this process.[9]

Methodology:

-

Variable Temperature (VT) Setup: Select a solvent with a wide liquid range (e.g., toluene-d₈ or dichloromethane-d₂).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature, showing separate signals for the two conformers.

-

Heating and Coalescence: Gradually increase the spectrometer's probe temperature in discrete steps (e.g., 10 K increments). Acquire a spectrum at each temperature. As the temperature rises, the rate of interconversion increases, causing the distinct signals for the two conformers to broaden, move closer together, and eventually merge into a single, broad peak. This merging point is the coalescence temperature (Tc).

-

High-Temperature Spectrum: Continue heating past Tc until the merged peak becomes a single, sharp, time-averaged signal, indicating very rapid interconversion.

-

Data Analysis & Kinetic Calculation: The free energy of activation (ΔG‡) for the interconversion can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals at slow exchange (Δν) using the Eyring equation. This provides a quantitative measure of the stability of the transition state.

Computational Workflow: From Structure to Stability

Computational chemistry provides the structural and energetic data that underpins our interpretation of the NMR spectra.[10]

Methodology:

-

Initial Structure Generation: Build initial 3D structures of this compound based on the known low-energy conformers of cyclooctanone (e.g., boat-chair).[4] Consider both E and Z isomers of the oxime group for each ring conformation.

-

Conformational Search: Perform an initial, broad conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF force field) to identify a pool of potential low-energy structures.

-

Quantum Mechanical Optimization:

-

Take the low-energy candidates from the search and perform full geometry optimization using a more robust method, such as Density Functional Theory (DFT). The B3LYP functional with a Pople-style basis set (e.g., 6-31G(d)) is a common and effective choice.[11][12]

-

Crucially, include a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the solution environment in which the NMR data was collected.[8]

-

-

Energy Calculation & Population Prediction:

-

Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Calculate the relative Gibbs free energies (ΔG) of the stable conformers. These can be used to predict the Boltzmann population distribution at the experimental temperature, which can then be directly compared to the 81:19 ratio observed by NMR.

-

-

Spectral Simulation (Validation): For the most stable calculated conformers, simulate their NMR chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital). Comparing these predicted shifts to the experimental spectrum provides a powerful validation of the proposed structures for the major and minor isomers.

Part 4: Data Synthesis and Visualization

To facilitate understanding, the complex data generated from these workflows should be presented clearly.

Data Summary

| Parameter | Major Isomer | Minor Isomer | Source |

| Population % (Experimental) | ~81% | ~19% | ¹H NMR Spectroscopy[7] |

| Proposed Conformation | Boat-Chair 1 (BC-1) | Boat-Chair 2 (BC-2) | Computational Modeling |

| Key ¹H NMR Shift (Hypothetical) | δ 2.8 ppm (axial Hα) | δ 3.2 ppm (equatorial Hα) | ¹H NMR Spectroscopy |

| Relative Gibbs Free Energy (ΔG) | 0.0 kcal/mol (Reference) | +0.8 kcal/mol (Calculated) | DFT (B3LYP/6-31G(d)) |

Note: Hypothetical NMR shifts and calculated energy are illustrative and would be replaced with actual experimental and computational results.

Visualizing the Process

A clear workflow diagram can help researchers navigate the integrated analytical process.

Caption: Potential energy surface for conformer interconversion.

Conclusion and Future Outlook

This compound in solution is not a single entity but a dynamic equilibrium of conformational isomers, dominated by two distinct boat-chair-like structures. A robust characterization of this system is achievable through a carefully designed combination of experimental NMR spectroscopy and first-principles computational modeling. This integrated approach allows for not only the identification and quantification of the existing conformers but also the determination of the energetic barriers that separate them.

For professionals in drug development, understanding this conformational dynamism is essential. A molecule's bioactive conformation may not be its most stable or abundant form in solution. The protocols outlined here provide the tools to probe this landscape, offering insights that can guide the design of more potent and selective therapeutic agents. Future research could expand upon this framework by exploring a broader range of solvents to map the solvatochromic effects on the equilibrium, or by using chiral derivatizing agents to resolve enantiomeric conformers, further deepening our understanding of these fascinatingly flexible molecules.

References

-

Swairi, A. and Bawa, R. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Available at: [Link]

-

Burevschi, E., Pena, I., & Sanz, M. E. (2019). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. Physical Chemistry Chemical Physics, 21(10), 5573-5578. Available at: [Link]

-

Pena, I., et al. (2019). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. ResearchGate. Available at: [Link]

-

Gholivand, K., et al. (2011). Dynamic NMR and computational study of 5,5-dimethyl-3,4-di-p-tolyl-2-cyclopenten-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1798-1802. Available at: [Link]

-

da Silva, J. A., & Goodman, J. M. (2005). The conformational analysis of 2-halocyclooctanones. ResearchGate. Available at: [Link]

-

PubChem (n.d.). Cyclooctanone, oxime. National Center for Biotechnology Information. Available at: [Link]

-

Jágr, M., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Molecules, 27(17), 5459. Available at: [Link]

-

Anderson, J. E., et al. (1969). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society, 91(24), 6804-6811. Available at: [Link]

-

LookChem (n.d.). This compound 1074-51-7 wiki. LookChem. Available at: [Link]

-

Wun, L. T., & Liew, K. Y. (2019). Computational assessment of the structural analysis of different cyclooctene isomers. Advances in Engineering Research, 178, 22-28. Available at: [Link]

-

Galano, A., & Alvarez-Idaboy, J. R. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry, 10, 977821. Available at: [Link]

-

Burevschi, E., Pena, I., & Sanz, M. E. (2019). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. King's College London Research Portal. Available at: [Link]

-

Filarov, D. G., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 27(22), 7795. Available at: [Link]

-

Automated Topology Builder (ATB) and Repository (n.d.). Cyclooctanone. The University of Queensland. Available at: [Link]

-

Kim, J. C., et al. (2002). Kinetic study on the effect of solvent in 'vapor-phase' Beckmann rearrangement of cyclohexanone oxime on silicalite-1. ResearchGate. Available at: [Link]

-

Jayathilake, A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6667. Available at: [Link]

-

van der Velden, J. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. ChemBioChem, 24(17), e202300276. Available at: [Link]

-

Santhanam, V. (2015). Dynamic NMR. SlideShare. Available at: [Link]

-

Avram, E., et al. (2015). Dynamic NMR study of cyclic derivatives of pyridoxine. Magnetic Resonance in Chemistry, 53(1), 59-64. Available at: [Link]

-

Gelpi, J. L., & Perez, J. J. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24(44), 27157-27167. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. arpgweb.com [arpgweb.com]

- 8. researchgate.net [researchgate.net]

- 9. Dynamic NMR | PPT [slideshare.net]

- 10. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamic NMR and computational study of 5,5-dimethyl-3,4-di-p-tolyl-2-cylopenten-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Cyclooctanone Oxime in Common Organic Solvents

Abstract